molecular formula C15H13Cl2N3O2S B2927029 2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide CAS No. 1396803-11-4

2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide

Cat. No.: B2927029
CAS No.: 1396803-11-4
M. Wt: 370.25
InChI Key: ZADJIYLLSJYUKS-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins . Additionally, this compound can alter metabolic pathways, leading to reduced cell proliferation and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as an inhibitor of CDKs by binding to their active sites, which results in the inhibition of kinase activity and subsequent cell cycle arrest . This inhibition leads to changes in gene expression, particularly those genes involved in cell cycle progression and apoptosis. The binding of this compound to CDKs is characterized by high affinity and specificity, making it a potent inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for this compound, highlighting the importance of careful dosage optimization in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro substituents.

Scientific Research Applications

2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain kinases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Indole derivatives

Uniqueness

2,4-dichloro-5-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both the pyrazolo[1,5-a]pyridine and sulfonamide groups. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2S/c1-10-6-15(13(17)7-12(10)16)23(21,22)19-9-11-8-18-20-5-3-2-4-14(11)20/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADJIYLLSJYUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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